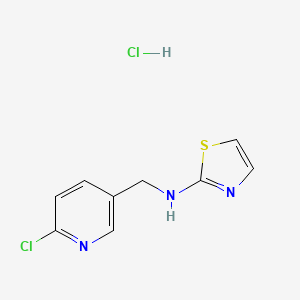

N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride

Description

N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride is a synthetic organic compound featuring a thiazole ring linked via a methylamine group to a 6-chloropyridine moiety. This structure combines aromatic heterocycles (pyridine and thiazole), which are common in agrochemicals and pharmaceuticals due to their bioactivity. The compound has been identified as a metabolite of nitenpyram, a neonicotinoid insecticide, during biodegradation by Ochrobactrum sp. strain DF-1 .

Properties

Molecular Formula |

C9H9Cl2N3S |

|---|---|

Molecular Weight |

262.16 g/mol |

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H |

InChI Key |

HLPGKXLROKZGBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CNC2=NC=CS2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Substitution Reactions

The chloropyridine group in the compound undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The chlorine atom at the 6-position is activated for substitution due to the electron-withdrawing effect of the pyridine nitrogen.

Reactivity Trends :

-

Ammonia or amines : React with the chloropyridine moiety to form substituted pyridines. For example, 1-(6-chloropyridin-3-yl)-N-methylmethanamine reacts with hydrazides to form amides .

-

Sulfur nucleophiles : Thiol-containing compounds (e.g., 4-chlorobenzenethiol) substitute the chlorine atom, forming thiopyridine derivatives .

Example Reaction :

The reaction of 1-(6-chloropyridin-3-yl)-N-methylmethanamine with carbohydrazide under elevated temperatures (95–100°C) yields amides like 44e .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to link the thiazole ring with aromatic or heteroaromatic groups. For instance, phenyl or chloropyridine moieties are introduced via coupling with boronic acids or halides .

Mechanistic Insight :

-

Suzuki Coupling : The thiazole ring’s amine group acts as a directing group, facilitating coupling with aryl halides.

-

Amination : Chloropyridine derivatives react with amines to form substituted pyridines, as seen in the synthesis of N-(6-chloropyridin-3-yl)methyl amides .

Oxidation and Reduction

The thiazole ring may undergo oxidation to form sulfoxides or sulfones, while nitro groups (if present) can be reduced to amines.

Reactivity :

-

Oxidation : Thiazole rings react with oxidizing agents (e.g., hydrogen peroxide) to form sulfones, altering the compound’s electronic properties.

-

Reduction : Nitro groups on the pyridine ring reduce to amines, potentially enhancing biological activity .

Structural Transformations

The compound’s heterocyclic rings enable diverse transformations:

-

Isomerization : Amides may undergo rotamerism, as observed in compound 44e .

-

Rearrangements : Under specific conditions, isothiazole derivatives form via sulfur incorporation .

Biological Activity Correlation

Reactivity patterns correlate with biological activity. For instance, compounds with hydroxyl or methoxy substituents exhibit enhanced anti-inflammatory effects due to improved hydrogen bonding .

References : Der Pharma Chemica (PDF), 2020. MDPI (Polyhalonitrobutadienes), 2020. ChemRxiv (SNAr Amination), 2020. ACS Omega (Anti-inflammatory Activity), 2020.

Scientific Research Applications

N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride is a chemical compound featuring a thiazole ring and a chloropyridine moiety in its structure. It is recognized for its potential applications in pharmaceuticals and agricultural chemistry. The thiazole ring contributes to its biological activity, while the chloropyridine enhances its chemical reactivity and interaction with biological targets.

Scientific Research Applications

- Enzyme Inhibition this compound exhibits biological activity as an enzyme inhibitor, disrupting metabolic pathways.

- Antimicrobial and Anticancer Properties It has demonstrated antimicrobial and anticancer properties by disrupting cellular processes in pathogens and cancer cells, suggesting potential therapeutic applications.

- Interactions with Biological Targets Studies have focused on its interactions with various biological targets, indicating its potential in pharmacological research.

Structural Analogues and Related Compounds

Several compounds share structural similarities or biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-methylpyridin-3-methanamine | Contains a chloropyridine structure | Primarily used as a pesticide metabolite |

| 3-(6-Chloropyridinyl)-1,3-thiazolidin-2-imine | Similar thiazolidine structure | Explored for its enzyme inhibition potential |

| Acetamiprid | A chlorinated pyridine insecticide | Widely used in agriculture; different mechanism of action |

Mechanism of Action

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropyridine moiety enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pexidartinib Hydrochloride (Turalio®)

- Structure : Features a pyridine core substituted with a trifluoromethyl group and linked to a pyrrolopyridine ring via a methylamine bridge. The hydrochloride salt enhances solubility .

- Key Differences : Compared to the target compound, pexidartinib incorporates a trifluoromethyl group (electron-withdrawing) and a pyrrolopyridine system, which may enhance binding to kinase targets (e.g., CSF1R). This structural complexity contributes to its FDA-approved use in treating腱鞘巨细胞瘤 (TGCT) .

- Implications : The trifluoromethyl group in pexidartinib likely improves metabolic stability and target affinity, whereas the 6-chloropyridine in the target compound may confer different electronic properties and biodegradation pathways.

Thiazol-2-amine Derivatives

5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine

- Structure : A thiazol-2-amine group attached to a 3-chloro-2-ethoxyphenyl substituent .

- Key Differences : The ethoxy group on the phenyl ring introduces steric bulk and lipophilicity compared to the pyridinylmethyl group in the target compound. The absence of a charged ammonium group (as in the hydrochloride salt) may reduce solubility.

N-[4-(2-(4-Chloroanilino)-2-oxoethyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide Hydrochloride

- Structure: Combines a thiazol-2-amine with a cyclohexanecarboxamide and dimethylaminopropyl chain .

- Key Differences : The bulky cyclohexane and amide groups introduce conformational rigidity and hydrogen-bonding capacity, contrasting with the simpler pyridine-methyl-thiazole arrangement of the target compound.

- Implications: The amide group may improve target specificity (e.g., enzyme inhibition), while the dimethylaminopropyl chain could enhance cellular uptake.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Electronic and Steric Effects

- In contrast, the trifluoromethyl group in pexidartinib provides stronger electron withdrawal and metabolic resistance .

- Amine Functionalization : The hydrochloride salt in the target compound increases polarity, enhancing aqueous solubility compared to neutral thiazol-2-amine derivatives .

Pharmacological Implications

- Target Specificity: Pexidartinib’s pyrrolopyridine system enables selective kinase inhibition, whereas the simpler pyridine-thiazole structure of the target compound may interact with acetylcholine receptors (common in neonicotinoids) .

- Metabolic Pathways : The biodegradation of the target compound into smaller amines (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine) suggests susceptibility to microbial enzymatic cleavage, unlike more complex derivatives .

Q & A

Q. What are the common synthetic routes for N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride?

A typical method involves condensation of 6-chloronicotinaldehyde with thiazol-2-amine derivatives under reflux conditions. For example, a related thiazol-2-amine synthesis utilized ethanol as a solvent, sodium acetate as a base, and heating under reflux for 7 hours to achieve cyclization and product formation. Purification is often achieved via column chromatography .

Q. How is the structural integrity of the compound confirmed after synthesis?

Characterization relies on spectroscopic techniques:

- 1H/13C NMR identifies proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole carbons at ~150–160 ppm) .

- IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z matching theoretical values) .

Q. What purification methods are effective for thiazol-2-amine derivatives?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar intermediates, recrystallization from ethanol or ethanol-water mixtures improves purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). ICReDD’s integrated computational-experimental approach reduces trial-and-error by prioritizing high-yield routes .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Multi-technique validation is critical:

Q. How can Design of Experiments (DoE) improve reaction efficiency?

Statistical DoE (e.g., factorial designs) identifies critical variables (e.g., molar ratios, temperature) and their interactions. For example, a Central Composite Design could optimize yield by testing 3–5 levels of each factor, reducing the number of trials by >50% compared to one-factor-at-a-time approaches .

Q. What methodologies assess bioactivity, such as antimicrobial or cytotoxic effects?

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2, HEK293) to determine IC₅₀ values .

- Mechanistic studies : Molecular docking to predict binding affinity with target proteins (e.g., bacterial enzymes or kinases) .

Q. How are stability and degradation profiles evaluated under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.